molecular formula C19H36O2 B8004386 Methyl trans-6-Octadecenoate CAS No. 52355-31-4

Methyl trans-6-Octadecenoate

Cat. No.: B8004386
CAS No.: 52355-31-4
M. Wt: 296.5 g/mol
InChI Key: QRTVDKVXAFJVRU-BUHFOSPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans-6-Octadecenoate can be synthesized through the esterification of petroselinic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, methyl 6-octadecenoate is produced through the transesterification of vegetable oils rich in petroselinic acid, such as coriander seed oil. The process involves the reaction of the oil with methanol in the presence of a base catalyst like sodium methoxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-6-Octadecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl trans-6-Octadecenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-octadecenoate involves its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl oleate: Another unsaturated fatty acid ester with a similar structure but differing in the position of the double bond.

    Methyl linoleate: Contains two double bonds, making it more unsaturated compared to methyl 6-octadecenoate.

    Methyl stearate: A saturated fatty acid ester with no double bonds

Uniqueness

Methyl trans-6-Octadecenoate is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as the study of lipid metabolism and the development of specialized industrial products .

Properties

IUPAC Name

methyl (E)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVDKVXAFJVRU-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52355-31-4
Record name Methyl 6-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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